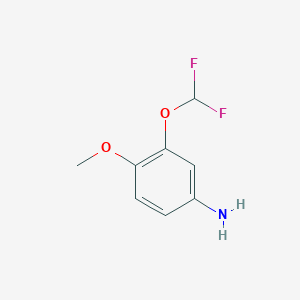

3-(Difluoromethoxy)-4-methoxyaniline

描述

Structure

3D Structure

属性

IUPAC Name |

3-(difluoromethoxy)-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-6-3-2-5(11)4-7(6)13-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWUCPRWGBSQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Difluoromethoxy 4 Methoxyaniline

Established Synthetic Pathways and Reaction Schemes

Traditional synthetic routes to 3-(Difluoromethoxy)-4-methoxyaniline rely on the sequential introduction of functional groups onto an aromatic core. These methods prioritize regiochemical control at each step to ensure the correct arrangement of the amine, methoxy (B1213986), and difluoromethoxy substituents.

Strategic Introduction of the Difluoromethoxy Moiety

Classical Methods: A prevalent method involves the generation of difluorocarbene (:CF₂) from various precursors, which then reacts with a phenoxide. Common difluorocarbene sources include fluoroform (CHF₃) and sodium chlorodifluoroacetate (ClCF₂COONa). acs.orgchemicalbook.com The reaction is typically performed under basic conditions to deprotonate the phenol (B47542), enhancing its nucleophilicity. For instance, a phenol can be treated with a difluorocarbene precursor in the presence of a base like potassium hydroxide (B78521). acs.org

Modern Catalytic Approaches: More recent advancements have focused on direct C-H difluoromethoxylation, which avoids the need for a pre-functionalized phenol. Photoredox catalysis has emerged as a powerful tool for this transformation. researchgate.netnih.gov In this approach, a photocatalyst, upon irradiation with visible light, facilitates the generation of a difluoromethoxy radical (•OCF₂H) from a suitable reagent. This radical can then add to an aromatic ring. rsc.orgrsc.org While this method offers a more direct route, controlling the regioselectivity on a highly substituted ring remains a significant challenge.

| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical O-Difluoromethylation | ClCF₂COONa or CHF₃ | Aqueous/organic solvent, strong base (e.g., KOH), elevated temperature | Well-established, uses readily available reagents | Requires a phenol precursor, can have moderate yields, substrate-dependent |

| Photoredox C-H Difluoromethoxylation | Redox-active OCF₂H reagent, photocatalyst (e.g., Ru(bpy)₃²⁺) | Organic solvent, visible light irradiation, room temperature | Direct functionalization of C-H bonds, mild conditions | Regioselectivity can be difficult to control, requires specialized reagents |

Regioselective Functionalization for Methoxy and Amine Group Incorporation

Achieving the desired 1,2,4-substitution pattern of this compound requires precise control over the introduction of the methoxy and amine functionalities. The synthetic strategy often hinges on the directing effects of the substituents already present on the aromatic ring.

A common strategy involves starting with a precursor that already contains one or two of the required groups. For example, a synthesis could begin with a substituted nitrophenol. The nitro group (–NO₂) is a powerful electron-withdrawing group and a meta-director, which can be used to guide subsequent electrophilic aromatic substitution reactions. More importantly, the nitro group serves as a convenient precursor to the amine (–NH₂) functionality via reduction.

The final step in many syntheses of aromatic amines is the reduction of a nitro group. This transformation can be achieved using a variety of methods, including:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas. prepchem.com

Metal/Acid Reduction: Employing metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.

Hydrazine (B178648) Hydrate: Using hydrazine in the presence of a catalyst like ferric oxide and activated carbon. google.com

The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Multistep Synthesis Approaches from Readily Available Precursors

A logical and efficient synthesis of this compound often starts from commercially available and inexpensive precursors like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or 2-methoxy-5-nitrophenol.

Route from Vanillin:

O-Difluoromethylation: The phenolic hydroxyl group of vanillin is converted to a difluoromethoxy group using a reagent like sodium chlorodifluoroacetate. chemicalbook.com This yields 4-(difluoromethoxy)-3-methoxybenzaldehyde.

Oxidation: The aldehyde group is oxidized to a carboxylic acid.

Nitration: The resulting benzoic acid is nitrated. The electron-withdrawing carboxylic acid group directs the incoming nitro group to the meta position, which is position 5 relative to the carboxyl group (and position 2 relative to the difluoromethoxy group).

Curtius or Hofmann Rearrangement: The carboxylic acid can be converted to the aniline (B41778) via a rearrangement reaction.

Reduction: Alternatively, the aldehyde from step 1 can undergo a Beckmann rearrangement of its oxime, followed by hydrolysis, to yield the amine. A more straightforward approach, however, involves nitration followed by reduction.

A More Direct Route: A more common industrial approach starts with a nitrophenol derivative.

Starting Material: 4-Amino-2-methoxyphenol.

Nitration: Introduction of a nitro group.

Difluoromethylation: The phenolic hydroxyl is converted to the difluoromethoxy ether.

Reduction: The nitro group is reduced to the target amine functionality. google.com

This sequence leverages the availability of substituted phenols and the reliability of nitro group reduction.

Catalytic Approaches in this compound Synthesis

Transition-metal catalysis provides powerful and versatile tools for forming C-N and C-O bonds, offering alternative synthetic routes that can be more efficient and tolerant of various functional groups.

Palladium-Catalyzed Coupling Reactions in Analogous Systems

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming C-N bonds. mit.edu In a hypothetical synthesis of this compound, this reaction could be employed by coupling an aryl halide or triflate with an ammonia (B1221849) equivalent or a protected amine.

For instance, a precursor such as 1-bromo-3-(difluoromethoxy)-4-methoxybenzene could be subjected to Buchwald-Hartwig amination conditions. This typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. mit.edu

Direct C-H functionalization catalyzed by palladium also represents a state-of-the-art strategy. nih.gov These reactions can form C-C or C-heteroatom bonds without the need for pre-functionalized starting materials like aryl halides. rsc.org However, controlling regioselectivity in a molecule with multiple potential reaction sites, such as a precursor to this compound, often requires the use of a directing group. acs.org The development of palladium-catalyzed methods for the direct ortho-amination of substituted anisole (B1667542) derivatives could provide a future pathway to this class of compounds. researchgate.net

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalytic species. |

| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos) | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine nucleophile and neutralizes the acid produced. |

| Substrate | Aryl bromides, chlorides, triflates | The electrophilic partner in the cross-coupling reaction. |

Other Transition-Metal Catalysis for Aryl Functionalization

While palladium is the most extensively studied metal for these transformations, other transition metals like copper and nickel offer effective and often more economical alternatives.

Copper Catalysis: The copper-catalyzed Ullmann condensation is a classical method for forming C-N and C-O bonds. researchgate.net Modern variations of this reaction employ ligands to facilitate the coupling at lower temperatures and with better yields. A copper-catalyzed amination of an aryl halide precursor could be a viable step in the synthesis of this compound.

Nickel Catalysis: Nickel catalysts have gained significant attention for their ability to perform cross-coupling reactions, including C-N and C-O bond formation. rsc.orgacs.org They are particularly effective for activating less reactive aryl chlorides. The development of air-stable nickel precatalysts has further enhanced their practicality and application in synthesizing complex molecules, including aniline derivatives. mit.edu These systems offer a promising area of research for developing novel and cost-effective syntheses of fluorinated anilines.

Influence of Catalyst Loading and Ligand Design on Reaction Outcomes

The transformation of aryl halides or related precursors to this compound often relies on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. The choice of catalyst, its loading, and the design of the coordinating ligand are critical parameters that significantly influence the reaction's success.

In palladium-catalyzed amination reactions, the catalyst loading is a crucial factor that balances reaction efficiency and cost. While higher catalyst loadings can lead to faster reaction rates, process optimization often targets minimizing the amount of the expensive metal used. The development of highly active catalyst systems, often employing sophisticated phosphine-based ligands, has enabled significant reductions in catalyst loading. For instance, in related amination reactions of aryl halides, catalyst loadings of palladium can be as low as 0.5 mol% or even lower, depending on the reactivity of the substrates and the efficiency of the ligand.

The design of the ligand is paramount in tuning the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich biarylphosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective. These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, thereby promoting high yields and turnover numbers. The specific choice of ligand can influence the reaction's substrate scope, allowing for the coupling of less reactive aryl chlorides in addition to the more reactive bromides and iodides.

Copper-catalyzed Ullmann-type reactions represent an alternative and often more economical approach for C-N bond formation. Traditional Ullmann conditions required harsh reaction temperatures and stoichiometric amounts of copper. However, modern methodologies utilize catalytic amounts of copper salts (e.g., CuI, Cu2O) in combination with various ligands to facilitate the reaction under milder conditions. The design of ligands for copper-catalyzed aminations often involves nitrogen- or oxygen-based chelating molecules, such as diamines or amino acids, which stabilize the copper catalyst and promote its activity. The interplay between the copper precursor and the ligand can significantly impact the reaction's efficiency and the required catalyst loading.

| Catalyst System | Typical Catalyst Loading (mol%) | Ligand Type | Key Advantages |

| Palladium/Biarylphosphine | 0.1 - 2 | Sterically hindered, electron-rich phosphines (e.g., Buchwald or Hartwig ligands) | High activity, broad substrate scope, mild reaction conditions. |

| Copper/N,O-ligands | 1 - 10 | Diamines, amino acids, phenanthrolines | Lower cost compared to palladium, effective for specific substrates. |

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis for this compound. Key parameters that are systematically investigated include the choice of solvent, reaction temperature, and the selection and stoichiometry of the base.

Solvent Selection and Its Impact on Reaction Kinetics

The choice of solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rates, and in some cases, product selectivity. For catalytic amination reactions, polar aprotic solvents such as toluene, dioxane, and dimethylformamide (DMF) are commonly employed. The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle, thereby influencing the reaction kinetics. For instance, in palladium-catalyzed aminations, the rate of oxidative addition can be sensitive to the solvent's coordinating ability.

In the difluoromethylation step to produce the nitroaromatic precursor, polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) are often favored as they can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. The choice of solvent can also impact the subsequent work-up and product isolation procedures.

| Solvent | Dielectric Constant (approx.) | Typical Application in Synthesis | Impact on Reaction |

| Toluene | 2.4 | Palladium-catalyzed aminations | Good for dissolving organic substrates, relatively non-polar. |

| Dioxane | 2.2 | Palladium- and Copper-catalyzed couplings | Ethereal solvent, can coordinate to metal centers. |

| Dimethylformamide (DMF) | 36.7 | Difluoromethylation, Ullmann reactions | High polarity, good for dissolving salts and polar reactants. |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | High-temperature Ullmann reactions | High boiling point, good for challenging couplings. |

Temperature Control and Its Role in Yield and Selectivity

Reaction temperature is a critical parameter that must be carefully controlled to achieve optimal yields and selectivity. For many transition-metal-catalyzed reactions, there is an optimal temperature range. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through competing reaction pathways or catalyst decomposition.

In the synthesis of the nitroaromatic precursor via difluoromethylation, the reaction is often conducted at elevated temperatures (e.g., 80-120 °C) to drive the reaction to completion. However, precise temperature control is necessary to prevent side reactions.

The subsequent reduction of the nitro group is typically an exothermic process. Careful temperature management is crucial to ensure the reaction proceeds safely and selectively. Catalytic hydrogenation, a common method for this reduction, often requires moderate temperatures (e.g., 25-80 °C) and pressures. The choice of catalyst (e.g., palladium on carbon, platinum oxide) will also influence the optimal temperature.

| Reaction Step | Typical Temperature Range (°C) | Role of Temperature |

| Difluoromethylation | 80 - 120 | To overcome the activation energy and drive the reaction. |

| Catalytic Amination | 80 - 130 | To facilitate the catalytic cycle; higher temperatures can lead to catalyst degradation. |

| Nitro Group Reduction | 25 - 80 | To control the exothermic reaction and ensure selectivity. |

Base Selection and Stoichiometry for Optimal Conversions

The choice of base and its stoichiometry are critical in both the difluoromethylation and the subsequent amination steps. In the difluoromethylation of a phenolic precursor, a base is required to deprotonate the phenol, generating a phenoxide that acts as the nucleophile. Common bases for this step include sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The stoichiometry of the base needs to be carefully controlled to ensure complete deprotonation without promoting side reactions.

In palladium-catalyzed amination reactions, a base is required to deprotonate the amine nucleophile and to neutralize the hydrogen halide formed during the reaction. The strength of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often used. Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4) can also be effective, particularly with more reactive substrates or specialized catalyst systems. The stoichiometry of the base is typically in excess of the limiting reagent to ensure the reaction goes to completion.

| Base | pKa of Conjugate Acid (approx.) | Typical Application | Role in Reaction |

| Sodium Hydroxide (NaOH) | 15.7 | Difluoromethylation | Deprotonation of phenol. |

| Potassium Carbonate (K2CO3) | 10.3 | Difluoromethylation, Ullmann reactions | Mild base for deprotonation. |

| Sodium tert-butoxide (NaOtBu) | 19 | Buchwald-Hartwig amination | Strong, non-nucleophilic base for amine deprotonation. |

| Cesium Carbonate (Cs2CO3) | 10.3 | Buchwald-Hartwig amination | Milder base, can be advantageous for sensitive substrates. |

Emerging Synthetic Strategies

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. Continuous flow chemistry has emerged as a promising technology for the synthesis of fine chemicals, offering several advantages over traditional batch processing.

Continuous Flow Synthesis Techniques

Continuous flow synthesis involves pumping reagents through a network of tubes or channels, where the reaction occurs. This technology offers several key advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and exothermic reactions, and the potential for process automation and scalability.

For the synthesis of this compound, continuous flow techniques can be applied to both the difluoromethylation and the nitro group reduction steps. The reduction of nitroaromatics, in particular, is well-suited for flow chemistry. Catalytic hydrogenation in a flow reactor, using a packed-bed catalyst (e.g., Pd/C), allows for precise control of reaction parameters such as temperature, pressure, and residence time. This leads to improved selectivity, reduced reaction times, and safer handling of hydrogen gas. Furthermore, the catalyst can be easily retained in the reactor, simplifying product purification and enabling catalyst reuse.

The benefits of continuous flow synthesis for the reduction of a nitroaromatic precursor to the corresponding aniline are summarized in the table below.

| Parameter | Batch Process | Continuous Flow Process |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited by stirring efficiency | Efficient mixing of reagents and catalyst |

| Safety | Handling of large volumes of hazardous materials | Small reaction volumes at any given time, better control of exotherms |

| Scalability | Often requires re-optimization | Scalable by running the process for longer durations or using larger reactors |

| Catalyst Handling | Filtration required for catalyst removal | Catalyst is contained in a packed bed, simplifying work-up |

Green Chemistry Approaches in Fluorination and Amine Derivatization

Green chemistry principles are being integrated into the synthesis of complex molecules like this compound to enhance sustainability. This involves the use of environmentally benign solvents, catalytic processes that improve atom economy, and the application of biocatalysis.

A plausible green synthetic route to this compound involves a multi-step process starting from a renewable precursor, followed by enzymatic or chemo-catalytic transformations. For instance, the synthesis can be designed around the reduction of a nitroaromatic precursor, a transformation for which several green methods have been developed. Biocatalytic reduction using nitroreductase enzymes (NRs) presents a highly sustainable option. acs.orgnih.govnih.gov These enzymatic systems can operate in aqueous media at ambient temperature and pressure, eliminating the need for high-pressure hydrogen gas and precious metal catalysts. acs.orgnih.govnih.gov The chemoselectivity of nitroreductases is a key advantage, as they can reduce a nitro group without affecting other sensitive functional groups within the molecule. nih.gov A continuous flow process using immobilized nitroreductase has been demonstrated for the synthesis of various anilines, showcasing a scalable and sustainable approach. acs.orgnih.gov

The derivatization of amines, another key aspect of synthesizing more complex molecules from this compound, can also be approached from a green chemistry perspective. Chemoenzymatic processes, for example, can be employed for the sustainable synthesis of aniline-derived amides. rsc.org

The choice of solvents is another critical factor in green synthesis. Traditional dipolar aprotic solvents like N,N-dimethylformamide (DMF) are being replaced by greener alternatives derived from renewable resources, such as Cyrene™, which is biodegradable. nih.gov The use of flow chemistry can further enhance the green credentials of the synthesis by improving reaction efficiency, reducing waste, and enabling better control over reaction parameters. numberanalytics.comrsc.org Continuous flow processes can lead to higher yields in shorter reaction times and often reduce the need for purification steps. mit.edudurham.ac.uk

Table 1: Comparison of Green vs. Traditional Methods for Nitro Group Reduction

| Feature | Traditional Catalytic Hydrogenation | Biocatalytic Reduction (Nitroreductase) |

|---|---|---|

| Catalyst | Precious metals (e.g., Pd, Pt) | Nitroreductase enzyme |

| Reductant | High-pressure H₂ gas | Cofactor (e.g., NADPH), recycled in situ |

| Solvent | Organic solvents | Aqueous buffer |

| Temperature | Elevated | Ambient |

| Pressure | High | Atmospheric |

| Byproducts | Potential for dehalogenation | Minimal |

| Sustainability | Relies on precious metals and fossil fuel-derived H₂ | Renewable catalyst, aqueous system |

Photochemical and Electrochemical Synthesis Considerations

Photochemical and electrochemical methods offer unique pathways for the synthesis of this compound, often under mild conditions and with high selectivity. These techniques utilize light energy or electricity, respectively, to drive chemical reactions, providing sustainable alternatives to conventional thermal methods. nih.govnih.govresearchgate.net

Photochemical Synthesis:

Visible-light photoredox catalysis is a powerful tool for the formation of C-O and C-N bonds, which are central to the synthesis of the target molecule. nih.govnih.govresearchgate.netnih.gov The difluoromethoxy group can be introduced onto an aromatic ring through photocatalytic pathways. nih.gov For instance, a plausible photochemical route to a precursor of this compound could involve the direct C-H difluoromethoxylation of a substituted (hetero)arene using a suitable difluoromethoxylating reagent and a photoredox catalyst. nih.gov

Furthermore, photocatalysis can be employed for the formation of the aniline moiety. Visible light-mediated oxidative C-N bond formation has been demonstrated for the synthesis of N-arylindoles from o-styryl anilines. nih.gov This suggests the potential for developing photocatalytic methods for the direct amination of aromatic C-H bonds, which would be a highly atom-economical approach to aniline synthesis. The use of graphitic carbon nitride (g-CN) as a heterogeneous photocatalyst for the radical formylation of anilines highlights the growing interest in sustainable photocatalytic systems. researchgate.net

Electrochemical Synthesis:

Electrochemistry provides a clean and efficient method for driving redox reactions. The synthesis of anilines through the electrochemical reduction of nitrobenzenes is a well-established and green alternative to traditional chemical reductions. nih.govnih.gov This process can be carried out in aqueous solutions at room temperature, using water as the proton source. labnews.co.ukspecchemonline.com The use of a redox mediator, such as a polyoxometalate, can enhance the selectivity and yield of the aniline product by facilitating electron transfer from the cathode to the nitrobenzene (B124822) substrate. nih.govacs.org This mediated approach prevents the direct reduction of the nitrobenzene at the electrode surface, thereby minimizing the formation of unwanted side products. labnews.co.ukspecchemonline.com

The electrochemical reduction of a suitable nitroaromatic precursor, such as 4-(difluoromethoxy)-3-methoxynitrobenzene, would be a direct and sustainable route to this compound. This method avoids the use of hazardous reducing agents and can often be performed with high selectivity. nih.govacs.org The inherent scalability of electrochemical processes makes them attractive for industrial applications. specchemonline.com

Table 2: Key Parameters in Photochemical and Electrochemical Synthesis

| Method | Key Parameters | Advantages | Potential Application for this compound |

|---|---|---|---|

| Photochemical Synthesis | Light source (e.g., LEDs), photocatalyst (e.g., Ru or Ir complexes, organic dyes), solvent, reaction time | Mild reaction conditions, high functional group tolerance, unique reaction pathways | Direct C-H difluoromethoxylation of a 4-methoxyaniline precursor; Photocatalytic C-N bond formation. |

| Electrochemical Synthesis | Electrode material, electrolyte, potential/current, with or without a mediator | Avoids chemical oxidants/reductants, high selectivity, scalable | Reduction of 4-(difluoromethoxy)-3-methoxynitrobenzene to the corresponding aniline. |

Chemical Reactivity and Mechanistic Investigations of 3 Difluoromethoxy 4 Methoxyaniline

Reactivity of the Primary Aromatic Amine Group

Nucleophilic Character in Substitution and Addition Reactions

The lone pair of electrons on the nitrogen atom of the primary amine group allows 3-(Difluoromethoxy)-4-methoxyaniline to act as a nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions. Aromatic nucleophilic substitution (SNAr) reactions are a key class of reactions where an amine displaces a leaving group on an electron-deficient aromatic ring. nih.govresearchgate.net The rate and success of such reactions depend on the activation of the substrate by electron-withdrawing groups. nih.govsemanticscholar.org

While the amine in this compound is the nucleophile, the electronic nature of its own ring system is crucial. The combination of the electron-donating methoxy (B1213986) group and the electron-withdrawing difluoromethoxy group finely tunes the amine's reactivity, allowing it to react with various electrophiles such as alkyl halides, acyl chlorides, and activated aromatic systems. nih.govrsc.org

Table 1: Factors Influencing Nucleophilicity of the Amine Group

| Factor | Description | Predicted Effect on this compound |

|---|---|---|

| Methoxy Group (-OCH3) | Electron-donating group at the para-position. | Increases electron density on the nitrogen atom, enhancing nucleophilicity. |

| Difluoromethoxy Group (-OCF2H) | Strong electron-withdrawing group at the meta-position. | Decreases electron density on the nitrogen atom, reducing nucleophilicity. |

| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent. | Can influence reaction rates by stabilizing intermediates or solvating the nucleophile. researchgate.net |

| Steric Hindrance | The spatial arrangement of atoms near the reactive site. | The ortho position to the amine is unsubstituted, minimizing steric hindrance for incoming electrophiles. |

Derivatization to Amides, Ureas, and Thioureas

The primary amine of this compound readily undergoes acylation and related reactions to form a variety of derivatives. These reactions are fundamental in synthetic and medicinal chemistry. nih.govresearchgate.net

Amides: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-aryl amides. This transformation is a common strategy in drug discovery to modify the properties of a parent molecule. nih.gov

Ureas: Treatment with isocyanates leads to the formation of N,N'-disubstituted ureas. These reactions are typically high-yielding and proceed under mild conditions. beilstein-journals.org

Thioureas: Similarly, reaction with isothiocyanates produces N,N'-disubstituted thioureas. Thiourea derivatives are important scaffolds in various applications, including organocatalysis and medicinal chemistry. nih.govbeilstein-journals.orgresearchgate.net Mechanochemical methods have also been developed for the efficient, solvent-free synthesis of ureas and thioureas. researchgate.net

Table 2: General Schemes for Amine Derivatization

| Derivative | Reagent | General Reaction |

|---|---|---|

| Amide | Acyl Chloride (R-COCl) | Ar-NH2 + R-COCl → Ar-NH-CO-R + HCl |

| Urea | Isocyanate (R-NCO) | Ar-NH2 + R-NCO → Ar-NH-CO-NH-R |

| Thiourea | Isothiocyanate (R-NCS) | Ar-NH2 + R-NCS → Ar-NH-CS-NH-R |

Ar represents the 3-(Difluoromethoxy)-4-methoxyphenyl group.

Formation of Imine and Schiff Base Intermediates

This compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.govsemanticscholar.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by an acid.

Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of biological activities. semanticscholar.org The formation of the C=N double bond is a reversible process, and the stability of the resulting imine depends on the structure of both the aniline (B41778) and the carbonyl compound. researchgate.netjocpr.com The presence of fluorine-containing substituents can influence the electronic properties and reactivity of the resulting imine. nih.gov Various methods, including classical heating in a solvent and modern mechanochemical approaches, can be employed for their synthesis. researchgate.netnih.gov

Transformations Involving the Difluoromethoxy Substituent

The difluoromethoxy group (-OCF2H) is a key structural motif that imparts unique properties to the molecule. It is often used in medicinal chemistry as a bioisostere for a methoxy or hydroxyl group to improve metabolic stability and lipophilicity. nih.govrsc.org

Stability and Chemical Transformations of the OCF2H Group

The difluoromethoxy group is generally considered to be chemically robust and metabolically stable, largely due to the strength of the carbon-fluorine bond. rsc.orgmdpi.com It is significantly more stable towards oxidative metabolism, such as O-demethylation, compared to a simple methoxy group. nih.gov

While stable, the OCF2H group is not completely inert. The hydrogen atom on the difluoromethyl carbon can exhibit some acidity and may act as a hydrogen-bond donor, a property not observed in the trifluoromethoxy (-OCF3) group. rsc.orgresearchgate.net This hydrogen bond donating capacity can be comparable to that of thiophenols and anilines. rsc.org Hydrolysis of the OCF2H group is generally difficult and requires harsh conditions. However, the presence of other functional groups on the aromatic ring can influence its stability. For instance, an adjacent group that can participate in an intramolecular reaction might facilitate cleavage under specific conditions. nih.gov

Potential for Further Fluorination or Defluorination Reactions

The difluoromethoxy group presents possibilities for further chemical modification, although these transformations can be challenging.

Fluorination: The C-H bond in the OCF2H group is not typically reactive towards standard electrophilic fluorinating agents. Conversion to a trifluoromethoxy (-OCF3) group would likely require harsh, specialized conditions, potentially involving radical-based processes or oxidative fluorination, which are not common synthetic transformations.

Defluorination: The removal of fluorine atoms from the OCF2H group is also a difficult process due to the high strength of the C-F bond. rsc.org Reductive defluorination is generally not a feasible reaction under standard laboratory conditions. However, specific defluorination reactions have been reported for certain perfluoroalkyl amines, often proceeding through labile intermediates. nih.govrsc.org Such reactions are highly substrate-dependent and not generally applicable to the stable OCF2H group on an aromatic ring. The generation of a difluorocarbene intermediate from related structures is a known reaction pathway, but this typically starts from precursors like TMSCF2Br, not from the OCF2H group itself. cas.cn

Influence of the Difluoromethoxy Group on Aromatic Electrophilic and Nucleophilic Substitutions

The difluoromethoxy group (-OCHF₂) exerts a significant, dual electronic influence on the aromatic ring of this compound, which dictates its reactivity in both electrophilic and nucleophilic substitution reactions. This influence stems from a combination of inductive and resonance effects.

Electronic Character of the Difluoromethoxy Group

The electronic nature of the difluoromethoxy substituent has been quantified using Hammett constants, which are derived from ¹⁹F NMR studies. These constants reveal that the -OCHF₂ group acts as a moderate electron-withdrawing group through both the inductive effect (σI) and the resonance effect (σR). This is in contrast to the related methoxy (-OCH₃) group, which is strongly electron-donating by resonance, and the trifluoromethoxy (-OCF₃) group, which is a more powerful electron-withdrawing group. The electron-withdrawing character of the -OCHF₂ group is primarily due to the high electronegativity of the two fluorine atoms.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|

| -OCHF₂ | 0.22 | 0.07 | Moderately Electron-Withdrawing |

| -OCH₃ | - | - | Strongly Electron-Donating (by resonance) |

| -OCF₃ | - | - | Strongly Electron-Withdrawing |

Aromatic Electrophilic Substitution

Aromatic Nucleophilic Substitution

The difluoromethoxy group can behave as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions under specific, forcing conditions, acting as a "pseudohalogen". For an SₙAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group. In the context of this compound, the -OCHF₂ group itself contributes to the electron deficiency of the ring. While less reactive than an activated fluorine atom, the difluoromethoxy group has been shown to be significantly more reactive and a better leaving group than a chlorine atom in similar systems under high pressure and temperature conditions with nucleophiles like ammonia (B1221849). This reactivity is attributed to the ability of the fluorine atoms to stabilize the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step of the reaction. stackexchange.commasterorganicchemistry.com

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) at the 4-position plays a critical role in defining the chemical behavior of the aniline ring through a powerful interplay of electronic effects.

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. stackexchange.com This resonance effect significantly increases the electron density at the ortho and para positions relative to the methoxy group. oneclass.comminia.edu.eg This makes the ring much more reactive towards electrophiles than unsubstituted benzene (B151609), a phenomenon known as activation. minia.edu.eg

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect through the sigma bond. stackexchange.com This effect is distance-dependent and primarily influences the atoms closest to the substituent.

In this compound, the methoxy group, along with the amino group, acts as a primary director for electrophilic aromatic substitution. Its strong electron-donating resonance effect, which outweighs its inductive effect, powerfully activates the positions ortho to it (positions 3 and 5). Since the 3-position is already occupied, the primary site for electrophilic attack would be directed to the 5-position. The combined activating effects of the 4-methoxy and 1-amino groups create a highly nucleophilic aromatic system, with the regioselectivity being a complex outcome of the directing power of all three substituents.

While aryl methoxy groups are generally stable, they can be cleaved under specific chemical conditions, a reaction known as O-demethylation. This transformation is a common strategy in organic synthesis to unmask a phenol (B47542) group.

The most common reagents used for the cleavage of aryl methyl ethers are strong protic acids or Lewis acids. youtube.com

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for demethylating aryl methyl ethers. nih.govnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Recent studies suggest a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.gov

Strong Protic Acids: Concentrated hydrobromic acid (HBr) and hydroiodic acid (HI) can also cleave aryl methyl ethers, typically at elevated temperatures. youtube.comtandfonline.com The reaction involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl carbon. youtube.com

These reactions would convert the 4-methoxy group in this compound into a hydroxyl group, yielding 5-amino-2-(difluoromethoxy)phenol.

Mechanistic Elucidation of Key Chemical Reactions

The amino group of this compound makes the molecule susceptible to oxidation. The mechanism of aniline oxidation can be complex, often proceeding through electron transfer pathways to form various products. The oxidation of anilines can be initiated chemically or electrochemically and typically involves the initial formation of a radical cation via a single-electron transfer (SET) process. nih.govrsc.org

For this compound, the initial SET would generate an aminium radical cation. The stability and subsequent reaction pathway of this intermediate are heavily influenced by the electronic properties of the ring substituents.

The electron-donating methoxy group would help to stabilize the positive charge on the radical cation through resonance.

The electron-withdrawing difluoromethoxy group would destabilize the radical cation, thereby increasing the molecule's oxidation potential compared to an aniline with only donating groups.

Following its formation, the radical cation can undergo several pathways, including deprotonation to form a neutral amino radical, dimerization to form benzidine-type structures, or further oxidation. In the presence of metal catalysts, such as those used in catalytic wet air oxidation, the electron transfer process can be mediated by the metal center, facilitating the redox cycle. researchgate.net The specific pathway and final products depend critically on the oxidant used, solvent, and reaction conditions.

Identifying transient intermediates is crucial for elucidating reaction mechanisms. A combination of spectroscopic techniques can be employed to detect and characterize the short-lived species formed during reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or low-temperature NMR (¹H, ¹³C, ¹⁹F) can be used to monitor the reaction progress, observing the disappearance of starting materials and the emergence of products. nih.govresearchgate.net ¹⁹F NMR is particularly valuable for tracking any transformations involving the difluoromethoxy group. Under favorable conditions, signals from stable intermediates may be directly observed. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For redox reactions proceeding through radical pathways, EPR (also known as Electron Spin Resonance or ESR) is the most direct method for detecting and characterizing radical intermediates, such as the initial aminium radical cation. osti.gov The hyperfine coupling patterns in an EPR spectrum can provide structural information about the radical and its electronic environment.

Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) coupled directly with an electrochemical cell, allow for the real-time detection of ionic intermediates. rsc.org This method can capture short-lived species like radical cations or iminium ions formed during the oxidation of amines. rsc.org

UV-Visible Spectroscopy: The formation of colored intermediates, particularly charged or highly conjugated species like the Meisenheimer complex in SₙAr reactions or radical cations, can often be monitored using UV-Vis spectroscopy. osti.gov The appearance and disappearance of specific absorption bands can provide kinetic data about the formation and decay of these intermediates. osti.gov

Solvent Effects on Reaction Mechanisms

Specific experimental or theoretical studies detailing the solvent effects on the reaction mechanisms of this compound are not available in the current body of scientific literature.

General studies on other substituted anilines indicate that solvents can significantly influence reaction rates and mechanisms. For instance, in nucleophilic aromatic substitution (SNAr) reactions involving aniline derivatives, solvent polarity and hydrogen bonding capabilities are known to play a crucial role. Protic solvents can solvate the amine nucleophile through hydrogen bonding, potentially reducing its nucleophilicity and slowing the reaction rate compared to aprotic solvents. The specific influence of solvents on reactions involving this compound would depend on the nature of the reaction being studied, but no such studies have been published.

Computational Verification of Proposed Mechanisms

A search of computational chemistry literature and databases yielded no specific studies focused on the verification of proposed reaction mechanisms for this compound.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, determining transition state geometries, and calculating activation energies. Such studies on other anilines have provided deep insights into their reactivity. For example, computational analyses have been used to predict the regioselectivity of electrophilic substitution or the energetics of oxidation processes for a range of substituted anilines. However, the application of these methods to this compound has not been reported in published research.

Derivatives and Analogues of 3 Difluoromethoxy 4 Methoxyaniline: Design and Synthesis

Design Principles for Novel Molecular Architectures

The design of new molecules derived from 3-(Difluoromethoxy)-4-methoxyaniline is a process guided by established principles of medicinal and materials chemistry. Rational design strategies are employed to fine-tune the physicochemical properties of the resulting compounds.

Rational Design Based on Substituent Effects and Aromatic Systems

The rational design of analogues of this compound is heavily reliant on understanding the influence of its substituents on the aromatic system. The difluoromethoxy (-OCF₂H) and methoxy (B1213986) (-OCH₃) groups dictate the molecule's electronic and steric properties, which in turn affect its reactivity and interactions with biological targets.

The -OCH₃ group is a well-known electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. In contrast, the -OCF₂H group is electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov The presence of both an electron-donating and an electron-withdrawing group on the aniline (B41778) ring creates a unique electronic environment that can be exploited in molecular design.

The rate of reactions involving the aniline nitrogen, for instance, is significantly affected by the polar effects of substituents on the ring. researchgate.net Studies on similar aniline derivatives have shown that the nature and position of substituents influence the charge distribution in the transition state of a reaction. researchgate.net This principle is critical when designing reactions to build more complex molecules from the this compound scaffold. Altering substituents can modulate properties like absorption and emission spectra, which is a key consideration in the development of fluorescent materials. researchgate.net

Table 1: Influence of Substituents on Aromatic Systems

| Substituent Group | Electronic Effect | Influence on Reactivity |

|---|---|---|

| Methoxy (-OCH₃) | Electron-donating (resonance) | Activates the ring towards electrophilic substitution |

Isomeric Investigations (e.g., 4-(Difluoromethoxy)-3-methoxyaniline)

For example, in other molecular systems, changing a methoxy group to a difluoromethoxy group has been shown to alter biological activity. nih.gov This is attributed to differences in steric bulk and the electronic nature of the substituent, which can affect how the molecule fits into a binding site. nih.gov The synthesis of the isomeric precursor, 4-(difluoromethoxy)-3-methoxybenzaldehyde, can be achieved from vanillin (B372448), providing a route to access this important comparator molecule. chemicalbook.com By comparing the biological and chemical properties of these isomers, researchers can gain valuable insights into the optimal arrangement of substituents for a desired application.

Incorporation into Diverse Ring Systems and Scaffolds

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly those containing diverse heterocyclic ring systems. The primary amine group provides a reactive handle for a variety of chemical transformations, allowing its incorporation into larger scaffolds. ossila.com

Fluorinated building blocks are frequently used in drug discovery to create novel active pharmaceutical ingredients (APIs). ossila.com For instance, related fluorinated anilines are used to synthesize bicyclic heterocycles like quinolines and benzimidazoles, which have shown potent biological activities. ossila.com Methodologies such as the Buchwald-Hartwig cross-coupling reaction can be used to attach the aniline nitrogen to other aromatic systems, creating complex scaffolds like 1,4-benzoxazines. mdpi.com The incorporation of the difluoromethoxy-methoxyphenyl moiety can enhance the pharmacological profile of the resulting heterocyclic compounds.

Synthesis of Chemically Modified Derivatives

The chemical modification of this compound to produce halogenated and deuterated analogues is a key strategy for developing new research tools and potential therapeutic agents.

Halogenated Analogues and Their Synthetic Access

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring of this compound can significantly alter its properties. Halogenation is a common late-stage functionalization strategy in medicinal chemistry. nih.gov

Synthetic access to halogenated analogues often involves electrophilic halogenation reactions. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used to introduce bromine and iodine, respectively, onto electron-rich aromatic rings. nih.govresearchgate.net The directing effects of the existing methoxy and amine groups will influence the position of halogenation. The strongly activating amino group typically directs incoming electrophiles to the ortho and para positions. Given that the para position is blocked, halogenation would be expected to occur at the positions ortho to the amine. The synthesis of a small library of halogenated analogues allows for systematic exploration of structure-activity relationships. nih.gov

Table 2: Common Reagents for Electrophilic Halogenation

| Halogen | Reagent | Abbreviation |

|---|---|---|

| Bromine | N-Bromosuccinimide | NBS |

| Iodine | N-Iodosuccinimide | NIS |

Deuterated Analogues for Isotopic Labeling Studies

Isotopic labeling, particularly deuteration, is a powerful tool in pharmaceutical research. Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), can alter the metabolic fate of a molecule without significantly changing its shape or biological activity. ckisotopes.com This "deuterium kinetic isotope effect" can slow down metabolic processes that involve the cleavage of a carbon-deuterium bond, potentially leading to an improved pharmacokinetic profile. ckisotopes.comprinceton.edu

Several methods exist for the synthesis of deuterated compounds. beilstein-journals.org One common approach is H-D exchange, where protons in the molecule are swapped for deuterons from a deuterium source like D₂O, often facilitated by a catalyst. mdpi.com For a molecule like this compound, selective deuteration could be targeted at specific positions on the aromatic ring or at the amine group. The synthesis of deuterated analogues allows for detailed studies of drug metabolism and can lead to the development of drugs with enhanced properties. nih.gov

Alkyl and Aryl Substitutions on the Amino Nitrogen

The primary amino group of this compound is a key handle for introducing a wide array of alkyl and aryl substituents, thereby modulating the molecule's steric and electronic properties.

Standard N-alkylation can be readily achieved through several conventional methods. These include reaction with alkyl halides in the presence of a base or through reductive amination with aldehydes or ketones. More recently, visible-light-induced N-alkylation protocols, which avoid the need for metals and bases, have been developed for anilines, offering a greener alternative. nih.gov

N-arylation , the formation of a diarylamine linkage, is a cornerstone of modern medicinal and materials chemistry. The premier method for this transformation is the palladium-catalyzed Buchwald-Hartwig amination . wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide or triflate and is known for its broad substrate scope and functional group tolerance. wikipedia.org Although a specific example with this compound is not prominently documented, the reaction is widely applied to substituted anilines. nih.govresearchgate.net Alternatively, nucleophilic aromatic substitution (SNAr) on highly electron-deficient aromatic systems provides a direct route to N-aryl derivatives.

| Reaction Type | Reagents & Conditions | Resulting Bond | Notes |

| N-Alkylation | Alkyl halide, Base; or Aldehyde/Ketone, Reducing Agent | C-N (Alkyl) | Standard methods for converting primary to secondary or tertiary amines. |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate, Pd Catalyst, Ligand, Base | C-N (Aryl) | Highly versatile and common method for diarylamine synthesis. wikipedia.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-Deficient Aryl Halide, Base | C-N (Aryl) | Effective when the aryl halide is activated by strong electron-withdrawing groups. |

Modifications to the Aromatic Ring System

The aromatic ring of this compound is amenable to further substitution, guided by the directing effects of its existing functional groups. The amino, methoxy, and to a lesser extent, the difluoromethoxy groups are ortho, para-directing activators for electrophilic aromatic substitution (SEAr) . wikipedia.orglibretexts.org This suggests that reactions like halogenation or nitration would preferentially occur at the positions ortho or para to the strongly activating amino group.

For more precise and regioselective functionalization, Directed ortho Metalation (DoM) presents a powerful strategy. wikipedia.orgorganic-chemistry.org In this approach, the aniline's amino group is first protected with a suitable directing metalation group (DMG), such as an amide or carbamate. nih.govacs.org This DMG then directs a strong base, typically an organolithium reagent, to selectively deprotonate the adjacent ortho position. The resulting aryllithium intermediate can be trapped with a wide variety of electrophiles, allowing for the controlled introduction of new substituents. wikipedia.orgorganic-chemistry.org This method circumvents the regioselectivity issues often encountered with classical SEAr reactions.

| Reaction Type | Reagents | Position of Substitution | Key Advantage |

| Electrophilic Halogenation | e.g., Br₂, FeBr₃ | Ortho/Para to NH₂ | Direct introduction of a halogen handle for further reactions. libretexts.org |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Ortho/Para to NH₂ | Introduction of a nitro group, which can be reduced to a second amine. libretexts.org |

| Directed ortho Metalation (DoM) | 1. Protection (e.g., as amide) 2. Organolithium Base 3. Electrophile (E+) | Ortho to DMG | High regioselectivity for introducing a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org |

Advanced Functionalization Strategies

Building upon initial derivatization, a host of modern synthetic methods can be employed to construct more complex molecular architectures from this compound.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds. By first introducing a halide (e.g., Br, I) or triflate group onto the aromatic ring, as described in section 4.2.4, the molecule becomes a versatile substrate for these transformations.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne, a valuable structure in many synthetic applications. wikipedia.orglibretexts.orgnih.gov

Suzuki-Miyaura Coupling: Involves the reaction of an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl C-C bond.

Heck Coupling: Forms a C-C bond between an aryl halide and an alkene.

Buchwald-Hartwig Amination: As mentioned previously, this reaction can also be used to couple a halogenated derivative of this compound with another amine, further extending the molecular framework. wikipedia.org

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) / Cu(I) wikipedia.org |

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)-C(sp²) | Pd(0) |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) |

| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²)-N | Pd(0) wikipedia.org |

The conversion of a primary aromatic amine to an aryl azide (B81097) is a classical and highly useful transformation. Aryl azides are precursors for nitrogen-containing heterocycles, serve as photoaffinity labels, and are key components in "click chemistry" via the Huisgen cycloaddition. researchgate.neteurekaselect.com The synthesis is typically a two-step process performed in one pot. researchgate.net

Diazotization: The primary amine of this compound is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C). This generates a highly reactive diazonium salt intermediate. acs.org The presence of the electron-donating methoxy group can facilitate this reaction. quora.com

Azide Substitution: The in situ-generated diazonium salt is then quenched with a solution of sodium azide (NaN₃). The azide anion displaces the dinitrogen gas, yielding the corresponding aryl azide. eurekaselect.comamazonaws.com

This well-established sequence provides efficient access to the azide derivative, opening up a wide range of subsequent chemical modifications. acs.org

Tandem and one-pot reactions are highly efficient synthetic strategies that minimize purification steps, save reagents, and reduce waste by combining multiple transformations into a single operation. researchgate.net The functional groups on this compound make it an excellent candidate for incorporation into such sequences.

For example, a one-pot DoM/cross-coupling sequence could be envisioned. After protection of the amine, directed ortho-metalation followed by quenching with an iodine source would generate an ortho-iodinated intermediate. Without isolation, the addition of a palladium catalyst, a suitable coupling partner (like a terminal alkyne), and necessary reagents could initiate a Sonogashira coupling in the same reaction vessel to rapidly build molecular complexity.

Furthermore, the aniline could serve as a component in multicomponent reactions, such as those used to build heterocyclic scaffolds like quinolines or pyrazoles in a single step from several starting materials. lookchem.comnih.gov These strategies offer a powerful approach to leveraging the reactivity of this compound for the rapid assembly of diverse and complex chemical structures. nih.gov

Spectroscopic and Structural Elucidation of 3 Difluoromethoxy 4 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-(Difluoromethoxy)-4-methoxyaniline, a combination of 1H, 13C, and 19F NMR, along with 2D NMR techniques, would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each proton environment. The aromatic region will display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The methoxy (B1213986) and amine groups will each produce a singlet, while the difluoromethoxy group will present a unique triplet.

The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic effects of the substituents. The methoxy group is electron-donating, shielding nearby protons, while the difluoromethoxy group is electron-withdrawing, causing deshielding. The amino group is also electron-donating.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 6.8 - 7.0 | d | ~2 |

| H-5 | 6.7 - 6.9 | d | ~8-9 |

| H-6 | 6.6 - 6.8 | dd | ~8-9, ~2 |

| -NH₂ | 3.5 - 4.5 | s (broad) | - |

| -OCH₃ | 3.8 - 3.9 | s | - |

Note: Predicted values are based on analogous compounds and spectroscopic principles.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts will be influenced by the attached functional groups. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 | ~140 | s | - |

| C-2 | ~115 | s | - |

| C-3 | ~145 | s | - |

| C-4 | ~150 | s | - |

| C-5 | ~112 | s | - |

| C-6 | ~118 | s | - |

| -OCH₃ | ~56 | q | - |

Note: Predicted values are based on analogous compounds and spectroscopic principles.

¹⁹F NMR spectroscopy is highly sensitive to the environment of fluorine atoms. For this compound, the two fluorine atoms are equivalent and are expected to produce a single signal. This signal will be split into a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift is typically reported relative to a standard such as CFCl₃.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Note: Predicted values are based on analogous compounds and spectroscopic principles.

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between protons and the carbon atoms to which they are directly attached. This would be crucial for assigning the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the positions of the substituents on the aromatic ring by showing correlations from the methoxy protons to the C-4 carbon, and from the difluoromethoxy proton to the C-3 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various functional groups. The spectrum of aniline (B41778), for example, shows characteristic N-H stretching vibrations. researchgate.netnist.gov Similarly, substituted anilines and methoxy-containing aromatic compounds have well-documented vibrational frequencies that can be used for predictive analysis. nih.govresearchgate.netnist.gov

Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | Primary Amine | 3300 - 3500 | Medium, two bands |

| C-H stretch (aromatic) | Aromatic Ring | 3000 - 3100 | Medium to weak |

| C-H stretch (aliphatic) | Methoxy & Difluoromethoxy | 2850 - 3000 | Medium to weak |

| C=C stretch | Aromatic Ring | 1500 - 1600 | Medium to strong |

| N-H bend | Primary Amine | 1580 - 1650 | Medium to strong |

| C-O-C stretch (aryl ether) | Methoxy & Difluoromethoxy | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |

Note: Predicted values are based on analogous compounds and spectroscopic principles.

Mass Spectrometry

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile and semi-volatile compounds like this compound and to determine their molecular weight. sepscience.comshimadzu.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on differences in boiling point and affinity for the chromatographic column. nih.gov The separated components then enter the mass spectrometer. Upon entering the ion source (commonly using electron ionization), the molecules are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions.

The mass spectrum plots the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The peak with the highest m/z value generally corresponds to the molecular ion, whose mass provides the molecular weight of the compound. For this compound (C₈H₉F₂NO₂), the expected molecular weight is 189.16 g/mol . biosynth.com The purity of the sample is determined from the gas chromatogram by comparing the area of the main peak to the areas of any impurity peaks.

Table 2: Expected GC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₈H₉F₂NO₂ |

| Molecular Weight | 189.16 |

| Molecular Ion Peak (M⁺•) | m/z 189 |

| Common Carrier Gases | Helium, Hydrogen, Nitrogen nih.gov |

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. Unlike standard mass spectrometry which provides nominal mass, HRMS can measure mass to several decimal places. numberanalytics.comuci.edu This high accuracy allows for the calculation of a unique elemental formula, confirming the identity of the compound. numberanalytics.com

For this compound, HRMS would be used to verify its elemental formula, C₈H₉F₂NO₂. The theoretically calculated exact mass of the molecular ion is compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the chemical formula. This is particularly crucial for organofluorine compounds, where the presence of fluorine atoms needs to be definitively established. numberanalytics.comresearchgate.net

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉F₂NO₂ |

| Calculated Exact Mass | 189.0523 |

| Required Accuracy | < 5 ppm |

During electron ionization in a mass spectrometer, the energetically unstable molecular ion of this compound undergoes fragmentation, breaking down into smaller, more stable charged fragments. wikipedia.orgchemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of bonds associated with the substituent groups.

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 174.

Loss of the Difluoromethyl Radical: Cleavage of the O-CHF₂ bond can result in the loss of a difluoromethyl radical (•CHF₂), yielding a significant peak at m/z 138.

Loss of the Methoxy Radical: The loss of the methoxy radical (•OCH₃) from the parent ion would produce a fragment at m/z 158.

Cleavage of the Difluoromethoxy Group: A characteristic fragmentation pathway involves the loss of the entire difluoromethoxy group (•OCHF₂) to give an ion at m/z 122.

Further Fragmentation: These primary fragments can undergo further dissociation. For example, the ion at m/z 174 may lose carbon monoxide (CO) to form a fragment at m/z 146.

The relative intensities of these fragment peaks help in piecing together the molecular structure.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 189 | [C₈H₉F₂NO₂]⁺• | (Molecular Ion) |

| 174 | [M - CH₃]⁺ | •CH₃ |

| 158 | [M - OCH₃]⁺ | •OCH₃ |

| 138 | [M - CHF₂]⁺ | •CHF₂ |

| 122 | [M - OCHF₂]⁺ | •OCHF₂ |

X-ray Crystallography

The first and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal of the compound. uzh.ch For an organic compound like this compound, single crystals are typically grown from a solution. primescholars.com A common method is slow evaporation, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. This gradual increase in concentration promotes the formation of large, well-ordered crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.

Once crystals are formed, their quality must be rigorously assessed before proceeding with diffraction analysis. uzh.ch This is crucial because the quality of the diffraction data is directly dependent on the quality of the crystal. uzh.ch Key assessment criteria include:

Visual Inspection: Crystals are examined under a polarizing microscope. uzh.ch A suitable crystal should be transparent, have well-defined faces, and be free from cracks, defects, or inclusions. uzh.ch

Size and Shape: The ideal crystal for modern diffractometers should have dimensions of approximately 0.1 to 0.3 mm in all directions. uzh.ch

Optical Properties: When rotated under cross-polarized light, a single crystal should exhibit uniform extinction (appear dark) every 90 degrees. uzh.ch The absence of uniform extinction may indicate a twinned crystal or a polycrystalline aggregate, which is unsuitable for single-crystal X-ray diffraction. uzh.chnih.gov

Only after a crystal has passed this quality assessment can it be mounted on a diffractometer for the collection of X-ray diffraction data to solve its three-dimensional structure.

Determination of Molecular Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering valuable information about the preferred conformation in solution. For this compound, NOESY experiments could elucidate the proximity of the protons on the methoxy group to the aromatic protons, thereby helping to establish the rotational preference of the methoxy and difluoromethoxy groups.

Table 1: Predicted Spectroscopic Data for Conformational Analysis of this compound

| Spectroscopic Technique | Parameter | Predicted Observation for this compound | Information Gained |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~6.5-7.0 ppm), Methoxy protons (~3.8 ppm), Difluoromethoxy proton (triplet, ~6.5 ppm) | Electronic environment of protons, presence of functional groups. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~110-150 ppm), Methoxy carbon (~55 ppm), Difluoromethoxy carbon (triplet, ~115 ppm) | Carbon skeleton and electronic effects of substituents. |

| ¹⁹F NMR | Chemical Shift (δ) | Doublet corresponding to the -OCHF₂ group. | Presence and electronic environment of fluorine atoms. |

| NOESY | Cross-peaks | Potential cross-peaks between methoxy protons and adjacent aromatic protons. | Through-space proximity of atoms, confirming conformational preferences. |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound and its derivatives is dictated by a variety of intermolecular forces that govern how the molecules arrange themselves in a crystal lattice. These interactions are critical in determining the physical properties of the solid material, such as melting point and solubility.

Analysis of the crystal structure of the analogous compound, 4-Methoxy-3-(trifluoromethyl)aniline, reveals the significant role of hydrogen bonding and other weak interactions in the crystal packing. nih.gov The crystal structure of this compound is stabilized by a network of intermolecular N—H⋯F, N—H⋯N, and C—H⋯F hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar patterns of intermolecular interactions. The amino group is a primary hydrogen bond donor, while the fluorine atoms of the difluoromethoxy group and the nitrogen atom of the amino group can act as hydrogen bond acceptors.

The presence of the difluoromethoxy group introduces the possibility of C-H···F and C-F···π interactions, which are known to be significant in the crystal engineering of fluorinated organic molecules. escholarship.org These weak interactions, in concert with stronger N-H···N hydrogen bonds, would likely lead to a densely packed crystal structure. The interplay of these various forces determines the final crystal packing motif, which can range from simple layered structures to more complex three-dimensional networks. researchgate.net

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | N-H (amino group) | N (amino group of another molecule) | Formation of chains or dimers, a primary organizing force. |

| Hydrogen Bond | N-H (amino group) | F (difluoromethoxy group) | Cross-linking of molecular chains, contributing to a 3D network. |

| Hydrogen Bond | C-H (aromatic ring) | F (difluoromethoxy group) | Further stabilization of the crystal lattice. |

| Halogen Bond | C-F | N/O | Potential for directional interactions influencing packing. |

| π-π Stacking | Aromatic rings | Aromatic rings | Stacking of aniline rings, contributing to crystal density. |

Spectroscopic Methodologies for Isomeric Differentiation and Purity Assessment

The unambiguous identification of a specific isomer and the determination of its purity are critical aspects of chemical analysis. For this compound, several spectroscopic techniques can be employed to distinguish it from its isomers and to quantify any impurities.

Isomers of this compound, such as those with different substitution patterns on the aromatic ring, will exhibit distinct spectroscopic signatures. Infrared (IR) spectroscopy is a powerful tool for differentiating isomers based on the vibrational frequencies of their functional groups. The pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) is particularly sensitive to the substitution pattern of the benzene ring. acs.org

NMR spectroscopy is arguably the most definitive method for isomeric differentiation. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum are highly dependent on the relative positions of the substituents. For this compound, the aromatic region would show a specific set of multiplets corresponding to the three non-equivalent aromatic protons. An isomer, for example, with the difluoromethoxy group at the 2-position, would present a completely different splitting pattern.

For purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method. A pure sample of this compound should yield a single sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, which can be quantified by their peak areas. Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for purity analysis, providing both separation and mass information for the parent compound and any potential impurities. A patent for the preparation of 4-(difluoromethoxy)aniline (B1299965) suggests that purity levels of over 98.5% are achievable, which can be verified by these methods. google.com

Table 3: Spectroscopic and Chromatographic Methods for Isomeric Differentiation and Purity Assessment

| Technique | Principle | Application to this compound |

| Infrared (IR) Spectroscopy | Vibrational transitions of functional groups. | Differentiation of isomers based on unique fingerprint region spectra. |

| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous identification of isomers through distinct chemical shifts and coupling patterns of aromatic protons. |

| ¹³C NMR Spectroscopy | Nuclear spin transitions of ¹³C nuclei. | Different chemical shifts for aromatic carbons based on substituent positions. |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Confirmation of molecular weight. Fragmentation patterns can sometimes differentiate isomers. |

| HPLC | Differential partitioning between a mobile and stationary phase. | Purity assessment by detecting and quantifying impurities as separate peaks. |

| GC-MS | Separation by gas chromatography followed by mass analysis. | Separation and identification of volatile impurities. |

Computational and Theoretical Chemistry of 3 Difluoromethoxy 4 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. For 3-(Difluoromethoxy)-4-methoxyaniline, these methods can elucidate its geometry, electronic structure, and charge distribution with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and optimizing the molecular geometry of organic compounds. By employing functionals such as B3LYP or ωB97X-D, it is possible to obtain a detailed understanding of the molecule's ground state.